molecular formula C22H19N3O2S B2904613 2-amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide CAS No. 898436-84-5

2-amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

Cat. No. B2904613
CAS RN: 898436-84-5
M. Wt: 389.47
InChI Key: ALGRBHYIQJITCG-UHFFFAOYSA-N
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Description

2-amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known to exhibit promising biological activities and has been the subject of several research studies.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is not fully understood. However, it is believed to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects
Studies have shown that 2-amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide exhibits low toxicity towards normal cells. This compound has also been found to inhibit the migration and invasion of cancer cells, which is important in preventing metastasis. Additionally, this compound has been shown to induce cell cycle arrest in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide in lab experiments is its ability to selectively target cancer cells while exhibiting low toxicity towards normal cells. However, one limitation is the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the research of 2-amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide. One direction is to further investigate its mechanism of action and identify potential molecular targets. Another direction is to study its efficacy in combination with other anticancer agents. Additionally, research can be conducted to explore the potential use of this compound in other diseases such as Alzheimer's and Parkinson's disease.
Conclusion
2-amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a synthetic compound that has shown promising results in inhibiting the growth of cancer cells. Its low toxicity towards normal cells and ability to selectively target cancer cells make it a potential candidate for further research in medicinal chemistry. However, more studies are needed to fully understand its mechanism of action and identify its potential molecular targets.

Synthesis Methods

The synthesis of 2-amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide involves the reaction of 2,3-dihydro-1H-indolizine-1-carboxylic acid with 4-ethylphenylhydrazine and thiophene-2-carbonyl chloride in the presence of a base. The resulting compound is then treated with ammonium hydroxide to obtain the final product.

Scientific Research Applications

2-amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide has been studied for its potential use as an anticancer agent. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has shown promising results in inhibiting the growth of cancer cells in animal models.

properties

IUPAC Name

2-amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-2-14-8-10-15(11-9-14)24-22(27)18-16-6-3-4-12-25(16)20(19(18)23)21(26)17-7-5-13-28-17/h3-13H,2,23H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGRBHYIQJITCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

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